molecular formula C7H6BBrO3 B1441401 3-Bromo-2-formylphenylboronic acid CAS No. 928048-12-8

3-Bromo-2-formylphenylboronic acid

Cat. No. B1441401
M. Wt: 228.84 g/mol
InChI Key: WAEUTZBZXUBAAV-UHFFFAOYSA-N
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Description

3-Bromo-2-formylphenylboronic acid is a chemical compound with the molecular weight of 228.84 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3-Bromo-2-formylphenylboronic acid is 1S/C7H6BBrO3/c9-7-3-1-2-6 (8 (11)12)5 (7)4-10/h1-4,11-12H . This indicates the presence of carbon ©, hydrogen (H), boron (B), bromine (Br), and oxygen (O) atoms in the molecule.


Physical And Chemical Properties Analysis

3-Bromo-2-formylphenylboronic acid is a solid at room temperature . It has a molecular weight of 228.84 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

3-Bromo-2-formylphenylboronic acid is a versatile compound in organic synthesis. It is used in Suzuki-Miyaura reactions, which are crucial for synthesizing various inhibitors, especially those targeting serine proteases. The geometry of this compound, as well as its conformations, have been optimized using the DFT/B3LYP method, indicating its stability and reactivity in various chemical environments. Such studies are fundamental for understanding the compound's behavior in different synthetic pathways (Tanış, Kurt, Yalçın, & Ercan, 2020).

Antifungal and Antimicrobial Activity

Research has shown that derivatives of 2-formylphenylboronic acids, such as 3-Bromo-2-formylphenylboronic acid, exhibit significant antifungal and antimicrobial activities. These compounds have been tested against various fungal strains like Aspergillus, Fusarium, Penicillium, and Candida. Some derivatives have shown promising results in terms of their inhibitory concentrations and could serve as potential antifungal agents (Borys, Wieczorek, Pecura, Lipok, & Adamczyk-Woźniak, 2019).

Catalysis and Reaction Mechanisms

3-Bromo-2-formylphenylboronic acid has been used in various catalytic processes, such as in the iridium-catalyized [3 + 2] annulation of 1,3-dienes. This process demonstrates high regio- and stereoselectivity, producing indanol derivatives efficiently. This highlights the compound's role in facilitating complex reactions with precise control over the outcome (Nishimura, Yasuhara, & Hayashi, 2007).

Biomedical Research

In biomedical research, 3-Bromo-2-formylphenylboronic acid derivatives have been explored for their potential in biofilm inhibition and anti-thrombolytic activities. Some derivatives synthesized through Suzuki cross-coupling reactions have shown good properties in these areas, indicating their potential application in medicinal chemistry (Ikram, Rasool, Ahmad, Chotana, Musharraf, Zubair, Rana, Zia-ul-Haq, & Jaafar, 2015).

Chemical Synthesis

In chemical synthesis, 3-Bromo-2-formylphenylboronic acid plays a pivotal role in the creation of functionalized benzoboroxoles. Its reaction with activated olefins leads to the synthesis of these compounds, which are useful in various chemical applications. The process of creating these derivatives has been optimized for efficient production (Kumar, Bashian, Corsello, Jonnalagadda, & Mereddy, 2010).

Safety And Hazards

3-Bromo-2-formylphenylboronic acid is classified as a Category 5 acute toxicity substance and a Category 2B eye irritant . It may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

(3-bromo-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEUTZBZXUBAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Br)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283457
Record name B-(3-Bromo-2-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-formylphenylboronic acid

CAS RN

928048-12-8
Record name B-(3-Bromo-2-formylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928048-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Bromo-2-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Luliński, I Madura, J Serwatowski… - New Journal of …, 2007 - pubs.rsc.org
… 3-Bromo-2-formylphenylboronic acid 3 . This compound was obtained as described for 2 from 1,3-dibromo-2-(dimethoxymethyl)benzene (6.20 g, 20 mmol) as colorless crystals of the …
Number of citations: 61 pubs.rsc.org
S Luliński, J Serwatowski - Journal of organometallic chemistry, 2007 - Elsevier
… It should be noted that the crystal structure of the cyclic tautomer of related 3-bromo-2-formylphenylboronic acid was determined but the full refinement proved difficult due to a crystal …
Number of citations: 9 www.sciencedirect.com

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